molecular formula C25H19ClFN3O2 B2720006 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-73-6

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2720006
CAS No.: 866809-73-6
M. Wt: 447.89
InChI Key: YZAVBVQZXYHIML-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]quinoline core substituted with chlorophenyl, fluorobenzyl, and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and a suitable aldehyde, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine, bromine). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the original compound .

Scientific Research Applications

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline stands out due to its specific substitution pattern and the presence of both chlorophenyl and fluorobenzyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2/c1-31-22-11-19-21(12-23(22)32-2)30(13-15-3-9-18(27)10-4-15)14-20-24(28-29-25(19)20)16-5-7-17(26)8-6-16/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAVBVQZXYHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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